molecular formula C15H16Cl2F3N5O B10974439 4-chloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide

4-chloro-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10974439
M. Wt: 410.2 g/mol
InChI Key: XBDHUPFZQIZRCB-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

This compound belongs to the class of pyrazole derivatives and contains multiple functional groups, including chloro, methyl, and carbamoyl. Now, let’s explore its preparation methods, reactions, applications, and more.

Preparation Methods

The synthetic routes for this compound involve coupling reactions, and one notable method is the Suzuki–Miyaura coupling . In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The organoboron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center . The specific preparation conditions and industrial production methods would require further investigation.

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: For Suzuki–Miyaura coupling, boron-based reagents (such as arylboronic acids or boronate esters) are essential. Palladium catalysts facilitate the transmetalation step.

    Major Products: The coupling typically leads to the formation of aryl-substituted pyrazoles.

Scientific Research Applications

    Chemistry: Researchers study its reactivity and explore new synthetic methodologies.

    Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Medicine: Potential drug candidates due to its structural features.

    Industry: May find applications in agrochemicals or materials science.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, affecting cellular processes.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • Similar compounds include other pyrazoles, but this one’s unique features lie in its trifluoromethyl group and specific substitution pattern.

Properties

Molecular Formula

C15H16Cl2F3N5O

Molecular Weight

410.2 g/mol

IUPAC Name

4-chloro-N-[3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H16Cl2F3N5O/c1-24-7-9(16)11(22-24)14(26)21-5-2-6-25-12(8-3-4-8)10(17)13(23-25)15(18,19)20/h7-8H,2-6H2,1H3,(H,21,26)

InChI Key

XBDHUPFZQIZRCB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCCN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3)Cl

Origin of Product

United States

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